K252a

Description

The exact mass of the compound K252a is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality K252a suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about K252a including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H21N3O5 |

|---|---|

Molecular Weight |

467.5 g/mol |

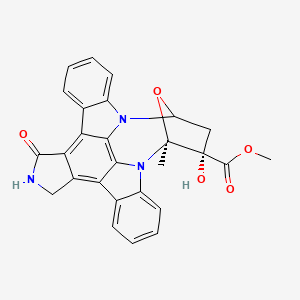

IUPAC Name |

methyl (15S,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27+/m0/s1 |

InChI Key |

KOZFSFOOLUUIGY-TZFXDJNOSA-N |

Isomeric SMILES |

C[C@@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Pictograms |

Irritant |

Synonyms |

3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of K252a

For Researchers, Scientists, and Drug Development Professionals

Abstract

K252a is a naturally occurring alkaloid, originally isolated from the soil fungus Nocardiopsis sp., that has garnered significant attention in cellular biology and pharmacology due to its potent and diverse inhibitory effects on a range of protein kinases. Structurally classified as a staurosporine analogue, K252a functions primarily as an ATP-competitive inhibitor, targeting the catalytic domain of a wide array of serine/threonine and tyrosine kinases. This broad-spectrum activity profile has made K252a a valuable tool for dissecting complex signaling pathways and a lead compound in the development of more selective kinase inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of K252a, with a focus on its primary molecular targets, the downstream cellular consequences of its inhibitory activity, and detailed methodologies for its study.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

K252a exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of protein kinases.[1] This mode of action is characteristic of many kinase inhibitors and is facilitated by the structural similarity of the indolocarbazole scaffold of K252a to the adenine ring of ATP. By occupying the ATP-binding pocket, K252a prevents the transfer of the gamma-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby effectively blocking their phosphorylation and downstream signaling.

Primary Molecular Targets and Inhibitory Profile

K252a exhibits a broad inhibitory profile, with potent activity against several key families of protein kinases. The half-maximal inhibitory concentrations (IC50) for some of its major targets are summarized in the table below.

| Kinase Target Family | Specific Kinase | Reported IC50/Ki (nM) | Reference |

| Tropomyosin Receptor Kinases (Trk) | TrkA (NTRK1) | 3 | [2][3] |

| TrkB (NTRK2) | Varies (in the nM range) | [2] | |

| TrkC (NTRK3) | Varies (in the nM range) | [2] | |

| Protein Kinase C (PKC) | PKC (general) | 32.9 - 470 | [4][5][6] |

| cAMP-dependent Protein Kinase (PKA) | PKA | 140 | [3][4] |

| Ca2+/Calmodulin-dependent Kinase (CaMK) | CaMKII | 1.8 (Ki) - 270 | [4][7] |

| Phosphorylase Kinase | Phosphorylase Kinase | 1.7 | [3][4] |

| Mixed-Lineage Kinase 3 (MLK3) | MLK3 | ~5 | [8] |

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used). The provided values represent a range reported in the literature.

Key Signaling Pathways Modulated by K252a

The broad-spectrum kinase inhibitory activity of K252a leads to the modulation of several critical cellular signaling pathways.

Inhibition of Trk Receptor Tyrosine Kinase Signaling

One of the most well-characterized effects of K252a is its potent inhibition of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC.[2] These receptors are activated by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). Inhibition of Trk autophosphorylation by K252a blocks the downstream activation of major signaling cascades, including the Ras/MAPK (ERK) pathway and the PI3K/Akt pathway.[9][10] This disruption of neurotrophin signaling has profound effects on neuronal cells, including the inhibition of neuronal differentiation, neurite outgrowth, and survival.[9][11]

Modulation of Protein Kinase C (PKC) Signaling

K252a is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[6] By inhibiting PKC, K252a can interfere with signaling pathways initiated by diacylglycerol (DAG) and calcium.

References

- 1. The neuroprotective effects of K252a through inhibiting MLK3/MKK7/JNK3 signaling pathway on ischemic brain injury in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. K252a | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]

- 6. K-252a, A POTENT INHIBITOR OF PROTEIN KINASE C FROM MICROBIAL ORIGIN [jstage.jst.go.jp]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. K252a and CEP1347 are neuroprotective compounds that inhibit mixed-lineage kinase-3 and induce activation of Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. K252a, an inhibitor of Trk, disturbs pathfinding of hippocampal mossy fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. roux.iric.ca [roux.iric.ca]

- 11. K252a - Wikipedia [en.wikipedia.org]

K252a as a Trk Receptor Tyrosine Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K252a, an alkaloid isolated from the bacterium Nocardiopsis sp., is a potent, cell-permeable inhibitor of a broad spectrum of protein kinases.[1][2] This technical guide provides an in-depth analysis of K252a's function as an inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs). We will explore its mechanism of action, inhibitory concentrations, effects on downstream signaling pathways, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers utilizing K252a in studies related to neurotrophin signaling, cancer biology, and drug development.

Introduction to K252a and the Trk Receptor Family

K252a is a staurosporine analog that functions as a protein kinase inhibitor by competing with ATP for its binding site on the kinase domain.[1] While it inhibits a variety of serine/threonine and tyrosine kinases, it has demonstrated particularly potent inhibition of the Trk family of receptors.[3][4]

The Trk receptor family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are crucial for the development and survival of neurons and are activated by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[5][6][7] Dysregulation of Trk signaling is implicated in various cancers, making these receptors significant therapeutic targets.[7][8] K252a's ability to potently inhibit Trk kinases has made it a valuable tool for studying the physiological roles of these receptors and as a lead compound for the development of more selective Trk inhibitors.[3][7]

Mechanism of Action

K252a exerts its inhibitory effect on Trk receptors through direct competition with ATP at the kinase domain's ATP-binding pocket.[1][9] Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their cytoplasmic domain. This autophosphorylation is a critical step for the recruitment and activation of downstream signaling proteins.[6][10] K252a, by occupying the ATP-binding site, prevents this trans-autophosphorylation, thereby blocking the initiation of all subsequent downstream signaling cascades.[11][12] Kinetic studies have indicated that K252a acts as a competitive inhibitor with respect to ATP.

Figure 1. Competitive inhibition of the Trk receptor ATP-binding site by K252a.

Quantitative Data: Inhibitory Profile of K252a

The inhibitory activity of K252a has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Target Kinase | IC50 (nM) | Reference |

| TrkA (gp140trk) | 3 | [1][3][13] |

| TrkB | Potent Inhibition | [3][4] |

| TrkC | Potent Inhibition | [3][4] |

Table 1. Inhibitory Potency of K252a against Trk Family Receptors.

While a potent Trk inhibitor, K252a is not entirely selective and inhibits other kinases, particularly at higher concentrations. This broad-spectrum activity is an important consideration in experimental design.

| Target Kinase | IC50 (nM) | Reference |

| Phosphorylase Kinase | 1.7 | [1][13][14] |

| Myosin Light Chain Kinase (MLCK) | 20 | [15] |

| Protein Kinase C (PKC) | 32.9 - 470 | [1][13][14][15] |

| Protein Kinase A (PKA) | 140 | [1][13][14] |

| Ca2+/calmodulin-dependent kinase II | 270 | [13][14] |

Table 2. Inhibitory Potency of K252a against Other Kinases.

Inhibition of Downstream Trk Signaling Pathways

The activation of Trk receptors by neurotrophins initiates several key intracellular signaling cascades that regulate neuronal survival, differentiation, and plasticity.[6][16] K252a's blockade of Trk autophosphorylation effectively abrogates these downstream pathways.[8][10] The three primary pathways affected are:

-

Ras/Raf/MAPK Pathway: This pathway is centrally involved in cell proliferation and differentiation.[5] Activated Trk receptors recruit adaptor proteins like Shc, which in turn activate the Ras GTPase, leading to the activation of the MAPK cascade (Raf, MEK, ERK).[16][17] Inhibition by K252a prevents the phosphorylation of Shc and the subsequent activation of this pathway.[17]

-

PI3K/Akt Pathway: This pathway is a major regulator of cell survival and protein synthesis.[5] Activated Trk receptors recruit and activate Phosphatidylinositol 3-kinase (PI3K), which leads to the activation of Akt (also known as Protein Kinase B).[16] K252a has been shown to prevent the activation of Akt in response to neurotrophin stimulation.[8]

-

PLCγ Pathway: This pathway is involved in neuronal differentiation and plasticity.[5] Trk receptor activation leads to the phosphorylation and activation of Phospholipase C-gamma (PLCγ), which results in the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[6][10] K252a blocks the initial Trk-mediated phosphorylation of PLCγ.[17]

Figure 2. Trk receptor downstream signaling pathways and inhibition by K252a.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method to determine the IC50 of K252a against a purified Trk kinase domain using a radiometric assay with [γ-32P]ATP.

Materials:

-

Purified recombinant Trk kinase domain

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-32P]ATP

-

Non-radiolabeled ATP

-

K252a stock solution in DMSO

-

96-well plates

-

Phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter and fluid

Methodology:

-

Prepare K252a Dilutions: Serially dilute the K252a stock solution in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Further dilute these into the kinase reaction buffer.

-

Prepare Kinase Reaction Mix: In a 96-well plate, combine the kinase reaction buffer, the desired final concentration of the peptide substrate, and the purified Trk kinase.

-

Inhibitor Pre-incubation: Add the diluted K252a or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Start the reaction by adding a mix of [γ-32P]ATP and non-radiolabeled ATP to a final concentration near the Km for ATP. Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Terminate the reaction by adding an equal volume of phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

-

Wash and Dry: Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-32P]ATP. Rinse with acetone and let it air dry.

-

Quantify: Cut out the individual spots, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the K252a concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Western Blot Assay for Trk Phosphorylation

This protocol details a method to assess the inhibitory effect of K252a on neurotrophin-induced Trk phosphorylation in a cellular context (e.g., using PC12 cells).[11][12]

Materials:

-

PC12 cells (or other suitable cell line expressing Trk receptors)

-

Cell culture medium

-

Serum-free medium

-

K252a stock solution in DMSO

-

Neurotrophin (e.g., NGF for TrkA)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose/PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total-TrkA

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Starvation: Culture PC12 cells to ~80% confluency. To reduce basal kinase activity, serum-starve the cells overnight in serum-free medium.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of K252a (e.g., 0.1, 1, 10, 100 nM) or DMSO (vehicle control) for 1-2 hours.

-

Neurotrophin Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF) for 5-10 minutes to induce Trk phosphorylation.

-

Cell Lysis: Immediately place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add RIPA buffer to lyse the cells. Scrape the cells and collect the lysate.

-

Protein Quantification: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add loading buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-TrkA overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total TrkA. Quantify the band intensities to determine the ratio of phosphorylated Trk to total Trk for each condition.

Figure 3. Experimental workflow for the cell-based Western blot assay.

Conclusion

K252a is a potent inhibitor of Trk receptor tyrosine kinases, acting as an ATP-competitive inhibitor.[1] Its ability to block Trk autophosphorylation and subsequent downstream signaling through the Ras/Raf/MAPK, PI3K/Akt, and PLCγ pathways has established it as an invaluable pharmacological tool for dissecting the roles of neurotrophin signaling in various biological processes.[8][11][17] While its lack of complete selectivity necessitates careful interpretation of experimental results, K252a remains a cornerstone for research in neurobiology and oncology and has paved the way for the development of next-generation, highly selective Trk inhibitors for therapeutic applications.

References

- 1. K252a | Cell Signaling Technology [cellsignal.com]

- 2. K252a - Wikipedia [en.wikipedia.org]

- 3. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Trk tyrosine kinase inhibitor K252a regulates growth of lung adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of the cellular actions of nerve growth factor by staurosporine and K252A results from the attenuation of the activity of the trk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Signal Transduction Pathways through TRK‐A and TRK‐B Receptors in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

K252a: A Comprehensive Technical Guide to its Discovery, Origin, and Application as a Protein Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

K252a, a metabolite isolated from the actinomycete Nocardiopsis sp., has emerged as a pivotal tool in cellular biology and a lead compound in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, origin, and detailed methodologies associated with K252a. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental protocols, and visual representations of its mechanism of action. K252a's potent, broad-spectrum inhibition of protein kinases, particularly the Trk family of neurotrophin receptors, Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), has established it as a cornerstone for investigating a multitude of signaling pathways.

Discovery and Origin

K252a was first identified as a potent inhibitor of Protein Kinase C (PKC) from the culture broth of a Nocardiopsis sp., strain K-252, isolated from a soil sample.[1][2][3] It is a member of the indolocarbazole alkaloid family and is structurally analogous to staurosporine.[4][5][6] The producing organism, Nocardiopsis, is a genus of actinomycetes known for its rich production of bioactive secondary metabolites.[7][8][9][10]

The biosynthesis of K252a in Nocardiopsis sp. K-252 is governed by a specific gene cluster designated as "nok". This cluster contains the necessary genes for the assembly of the indolocarbazole core and the subsequent glycosylation and cyclization steps that result in the final K252a molecule.

Quantitative Data

The inhibitory activity of K252a against a range of protein kinases has been extensively quantified. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, providing a clear comparison of its potency against various targets.

| Kinase Target | IC50 (nM) | Ki (nM) | Reference(s) |

| Tyrosine Kinases | |||

| TrkA (NGF Receptor) | 3 | [2][11] | |

| TrkB | [11] | ||

| TrkC | [11] | ||

| Serine/Threonine Kinases | |||

| Protein Kinase C (PKC) | 32.9 | 25 | [1][12][13] |

| Myosin Light Chain Kinase (MLCK) | 20 | [12][13] | |

| Protein Kinase A (PKA) | 140 | 18 | [4][13] |

| Ca2+/Calmodulin-dependent Kinase II | 1.8 | [13][14] | |

| Protein Kinase G (PKG) | 20 | [13] | |

| Phosphorylase Kinase | 1.7 | [4] | |

| Other Kinases | |||

| Ca2+/Calmodulin-stimulated Phosphodiesterases | 1300 - 2900 | [12] |

| Process | Yield | Reference(s) |

| Production of K-252b from Nocardiopsis fermentation broth | 90 kg | [3] |

| Regeneration of K-252a from K-252b | 65 kg | [3] |

Experimental Protocols

Fermentation of Nocardiopsis sp. and Isolation of K252a

While a detailed, publicly available protocol for the fermentation of Nocardiopsis sp. K-252 for optimal K252a production is limited, the following outlines a practical, industrial-scale method for its isolation and purification from a fermentation solution. This process leverages the differential solubility of K252a and its precursor, K-252b.

Protocol: Industrial Scale Isolation and Purification of K252a

-

Extraction of K-252b: The water-insoluble K252a, predominantly located in the cell mass of the fermentation broth, is converted to the water-soluble sodium salt of K-252b by adjusting the cell suspension to an alkaline pH.

-

Purification of K-252b: The solubilized K-252b is separated from the cell debris and other impurities.

-

Methylation to K252a: The purified K-252b is then methylated to regenerate K252a.

-

Crystallization: K252a is recovered as a crystalline material.

This method has been successfully used to produce large quantities of K252a, with a reported yield of 65 kg of K252a from 90 kg of K-252b.[3]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of K252a against a specific protein kinase. The specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase.

-

Reagent Preparation:

-

Prepare a stock solution of K252a in DMSO.

-

Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, and other necessary cofactors).

-

Prepare solutions of the kinase and its specific substrate.

-

Prepare a solution of ATP, including a radiolabeled version (e.g., [γ-³²P]ATP) for detection.

-

-

Assay Procedure:

-

In a microtiter plate, add the reaction buffer, the kinase, and the substrate.

-

Add serial dilutions of the K252a stock solution to the wells. Include a control with DMSO only.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

-

Detection and Data Analysis:

-

Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper or other separation methods).

-

Quantify the amount of incorporated radiolabel using a scintillation counter or other appropriate detection method.

-

Calculate the percentage of kinase inhibition for each K252a concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the K252a concentration and fitting the data to a dose-response curve.

-

Neurite Outgrowth Inhibition Assay

This assay is commonly used to evaluate the effect of K252a on nerve growth factor (NGF)-induced neuronal differentiation. PC12 cells, a rat pheochromocytoma cell line, are frequently used for this purpose as they differentiate and extend neurites in response to NGF.

-

Cell Culture:

-

Culture PC12 cells in an appropriate medium (e.g., DMEM with horse serum and fetal bovine serum).

-

-

Assay Procedure:

-

Seed the PC12 cells in a multi-well plate at a suitable density.

-

Allow the cells to adhere for 24 hours.

-

Treat the cells with various concentrations of K252a for 1-2 hours prior to the addition of NGF.

-

Add a final concentration of NGF (e.g., 50 ng/mL) to the wells.

-

Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

-

Analysis:

-

Fix and stain the cells to visualize the neurites (e.g., with a neuronal-specific marker like β-III tubulin).

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than a certain threshold.

-

Compare the neurite outgrowth in K252a-treated cells to the NGF-only control to determine the inhibitory effect.

-

Signaling Pathways and Mechanism of Action

K252a exerts its biological effects by competitively binding to the ATP-binding site of various protein kinases, thereby preventing the phosphorylation of their downstream substrates. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by K252a.

Figure 1: Inhibition of the NGF-TrkA signaling pathway by K252a.

Figure 2: K252a-mediated inhibition of the Protein Kinase C (PKC) signaling pathway.

Figure 3: Inhibition of the Myosin Light Chain Kinase (MLCK) signaling pathway by K252a.

Figure 4: General experimental workflow for an in vitro kinase inhibition assay with K252a.

Conclusion

K252a, originating from the actinomycete Nocardiopsis sp., stands as a testament to the rich chemical diversity found in microbial sources. Its discovery has significantly advanced our understanding of cellular signaling, providing a potent and relatively selective tool for the dissection of pathways regulated by protein kinases. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize K252a in their studies, fostering further discoveries in basic research and aiding in the development of novel therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. The continued exploration of K252a and its analogs holds great promise for the future of molecular biology and medicine.

References

- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.jp [promega.jp]

- 3. Practical Preparation of K-252a from a Fermentation Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. K-252a, a novel microbial product, inhibits smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Biochemical Properties and Structure of K252a

For Researchers, Scientists, and Drug Development Professionals

Abstract

K252a is a naturally occurring alkaloid first isolated from the soil fungus Nocardiopsis sp.[1] A member of the staurosporine family of indolocarbazoles, K252a has garnered significant attention in cellular biology and drug discovery as a potent, cell-permeable, and broad-spectrum inhibitor of various protein kinases.[1][2] It functions primarily by competing with ATP for the kinase catalytic site, thereby blocking downstream phosphorylation events.[1] Its most notable activity is the potent inhibition of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors, making it an invaluable tool for studying neurotrophic factor signaling.[3] This guide provides a comprehensive overview of the structure, biochemical properties, and mechanism of action of K252a, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Structure and Physicochemical Properties

K252a is an aglycone analog of staurosporine, characterized by a rigid, planar indolocarbazole core.[4][5] This core structure is fundamental to its ability to insert into the ATP-binding pocket of protein kinases.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₁N₃O₅ | [1] |

| Molecular Weight | 467.48 g/mol | [1][6] |

| CAS Number | 99533-80-9 | [1] |

| Appearance | White Powder | [4] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), methanol, chloroform; Poorly soluble in ethanol; Insoluble in water. | [1][2][4] |

| Storage | Store lyophilized powder at -20°C, desiccated and protected from light. Stable for up to 24 months. In DMSO solution, store at -20°C in aliquots; use within 3 months to prevent loss of potency. | [1][7] |

Biochemical Properties and Mechanism of Action

K252a exerts its inhibitory effects by acting as a competitive antagonist at the ATP-binding site of protein kinases.[1] The indolocarbazole structure mimics the adenine ring of ATP, allowing it to bind with high affinity to the kinase catalytic domain, thereby preventing the binding and hydrolysis of ATP and subsequent phosphorylation of substrate proteins. While it is often described as a non-selective kinase inhibitor, it displays a distinct inhibitory profile with particularly high potency against certain kinases.[3][6]

Protein Kinase Inhibitory Profile

The inhibitory potency of K252a against a range of protein kinases has been well-documented. The half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) values highlight its particular effectiveness against the Trk family of receptor tyrosine kinases and specific serine/threonine kinases.

| Target Kinase | Inhibition Value (IC₅₀ / Kᵢ) | Reference(s) |

| TrkA (NGF Receptor) | IC₅₀ = 3 nM | [1][3][8] |

| TrkB, TrkC | Potently Inhibited | [3] |

| Phosphorylase Kinase | IC₅₀ = 1.7 nM | [1][8] |

| CaM Kinase II | IC₅₀ = 1.8 nM | [2][9] |

| Myosin Light-Chain Kinase (MLCK) | Kᵢ = 20 nM | [6] |

| Protein Kinase C (PKC) | IC₅₀ = 32.9 - 470 nM | [1][6][8] |

| Protein Kinase A (PKA) | IC₅₀ = 140 nM | [1][8] |

| MET Receptor Tyrosine Kinase | Potently Inhibited | [6] |

| EGF & PDGF Receptors | No effect at µM concentrations | [3] |

| v-src, v-fms | No effect at µM concentrations | [3] |

Impact on Cellular Signaling Pathways

K252a's ability to inhibit key kinases allows it to modulate critical cellular signaling cascades, most notably those involved in neuronal survival, differentiation, and apoptosis.

Inhibition of Trk Neurotrophin Receptor Signaling

Nerve Growth Factor (NGF) and other neurotrophins bind to Trk receptors, causing receptor dimerization and autophosphorylation on tyrosine residues.[8] This initiates several downstream pathways, including the Ras/MAPK, PI3K/Akt, and PLC-γ cascades, which are crucial for neuronal survival and differentiation.[2][4] K252a is a potent inhibitor of this initial autophosphorylation step, effectively blocking all subsequent downstream signaling.[1][3] This makes K252a a cornerstone tool for dissecting neurotrophin-dependent pathways.[3]

Inhibition of the JNK Signaling Pathway

K252a has also been shown to exert neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, particularly the MLK3/MKK7/JNK3 cascade.[10] This pathway is implicated in neuronal apoptosis following ischemic injury.[10][11] By inhibiting Mixed Lineage Kinase 3 (MLK3), K252a prevents the sequential activation of MKK7 and JNK, thereby blocking the phosphorylation of downstream targets like c-Jun and Bcl-2 and ultimately inhibiting the mitochondrial apoptosis pathway.[6][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. K252a suppresses neuronal cells apoptosis through inhibiting the translocation of Bax to mitochondria induced by the MLK3/JNK signaling after transient global brain ischemia in rat hippocampal CA1 subregion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. K252a | Cell Signaling Technology [cellsignal.com]

- 8. sinobiological.com [sinobiological.com]

- 9. In vitro kinase assay [protocols.io]

- 10. The neuroprotective effects of K252a through inhibiting MLK3/MKK7/JNK3 signaling pathway on ischemic brain injury in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

K252a: A Comprehensive Technical Guide to its Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

K252a is a naturally occurring alkaloid isolated from the soil fungi Nocardiopsis sp.[1][2] As an analog of staurosporine, it has garnered significant interest within the scientific community for its potent, albeit non-selective, inhibition of a wide range of protein kinases.[2][3] This technical guide provides an in-depth overview of the molecular targets of K252a, its binding affinities, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action

K252a exerts its inhibitory effects primarily by competing with adenosine triphosphate (ATP) for the binding site on the catalytic domain of protein kinases.[1][2] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. Kinetic studies have demonstrated that K252a acts as a competitive inhibitor with respect to ATP, highlighting its interaction with the nucleotide-binding pocket.[4]

Primary Molecular Targets and Binding Affinity

K252a exhibits a broad inhibitory profile against both serine/threonine and tyrosine kinases. Its potency varies significantly across different kinase families, with particularly high affinity for the Tropomyosin receptor kinase (Trk) family. The following table summarizes the quantitative data on K252a's binding affinity for its key targets.

| Target Kinase | Inhibition Constant | Experimental Context | Reference |

| Tyrosine Kinases | |||

| TrkA | IC50 = 3 nM | Inhibition of NGF-induced autophosphorylation in PC12 cells | [2][5] |

| TrkB | IC50 not specified, but potent inhibition observed | Inhibition of kinase activity | [5] |

| Serine/Threonine Kinases | |||

| Protein Kinase C (PKC) | IC50 = 32.9 nM - 470 nM | In vitro kinase assay | [2][3][5] |

| Myosin Light Chain Kinase (MLCK) | Ki = 20 nM | In vitro kinase assay | [3] |

| Protein Kinase A (PKA) | IC50 = 140 nM | In vitro kinase assay | [2][5] |

| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | IC50 = 270 nM | In vitro kinase assay | [5] |

| Phosphorylase Kinase | IC50 = 1.7 nM | In vitro kinase assay | [2][5] |

| Mixed Lineage Kinase 3 (MLK3) | Potent inhibitor | In vivo and in vitro studies | [3] |

Modulated Signaling Pathways

K252a's inhibition of key kinases leads to the modulation of several critical cellular signaling pathways. The most well-documented of these are the Neurotrophin/Trk and the JNK signaling cascades.

Neurotrophin/Trk Signaling Pathway

Neurotrophins, such as Nerve Growth Factor (NGF), bind to Trk receptors, leading to their dimerization and autophosphorylation. This activation initiates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. K252a potently inhibits the kinase activity of Trk receptors, thereby blocking these downstream effects.

Caption: K252a inhibits the Trk signaling pathway.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase (SAPK) cascade involved in apoptosis, inflammation, and cellular differentiation. The pathway is activated by a variety of cellular stresses and involves a phosphorylation cascade culminating in the activation of JNK. K252a has been shown to inhibit this pathway, at least in part, by targeting Mixed Lineage Kinase 3 (MLK3), an upstream activator of the JNK cascade.[3][6]

Caption: K252a inhibits the JNK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of K252a's binding affinity and inhibitory activity.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase.

1. Materials:

-

Purified recombinant kinase (e.g., TrkA, PKC, PKA)

-

Specific peptide substrate for the kinase

-

K252a stock solution (in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

2. Procedure:

-

Prepare a serial dilution of K252a in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the specific peptide substrate.

-

Add the serially diluted K252a or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme kinetics.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each K252a concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the K252a concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Western Blot Analysis for Trk Autophosphorylation

This protocol is used to assess the inhibitory effect of K252a on the autophosphorylation of Trk receptors in a cellular context.

1. Materials:

-

Cell line expressing Trk receptors (e.g., PC12 cells for TrkA)

-

Cell culture medium and supplements

-

Nerve Growth Factor (NGF)

-

K252a stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-TrkA (specific for autophosphorylation sites), anti-total-TrkA

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

2. Procedure:

-

Plate the cells and allow them to adhere.

-

Serum-starve the cells for several hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of K252a or DMSO for 1 hour.

-

Stimulate the cells with NGF for a short period (e.g., 5-10 minutes) to induce Trk autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-TrkA primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-TrkA antibody to confirm equal protein loading.

3. Data Analysis:

-

Quantify the band intensities for phospho-TrkA and total TrkA.

-

Normalize the phospho-TrkA signal to the total TrkA signal for each sample.

-

Compare the normalized phospho-TrkA levels in K252a-treated samples to the NGF-stimulated control to determine the extent of inhibition.

Experimental Workflow for Binding Affinity Determination

The determination of a kinase inhibitor's binding affinity typically follows a structured workflow, from initial screening to detailed kinetic analysis.

Caption: A typical workflow for determining kinase inhibitor binding affinity.

Conclusion

K252a remains a valuable research tool for studying the roles of various protein kinases in cellular processes. Its potent inhibition of the Trk family of receptors has made it particularly useful in the field of neurobiology. However, its broad selectivity necessitates careful interpretation of experimental results. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing K252a in their studies and for those involved in the development of more selective kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. K252a | Cell Signaling Technology [cellsignal.com]

- 3. The neuroprotective effects of K252a through inhibiting MLK3/MKK7/JNK3 signaling pathway on ischemic brain injury in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. K252a suppresses neuronal cells apoptosis through inhibiting the translocation of Bax to mitochondria induced by the MLK3/JNK signaling after transient global brain ischemia in rat hippocampal CA1 subregion - PubMed [pubmed.ncbi.nlm.nih.gov]

Is K252a a selective or non-selective kinase inhibitor?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Is K252a a Selective or Non-selective Kinase Inhibitor?

K252a, an alkaloid isolated from the bacterium Nocardiopsis sp., is a staurosporine analog that has been widely used as a research tool to investigate cellular signaling pathways.[1] A critical question for its application in research and potential therapeutic development is its degree of selectivity as a kinase inhibitor. This technical guide provides a comprehensive analysis of K252a's kinase inhibition profile, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

The evidence overwhelmingly indicates that K252a is a non-selective kinase inhibitor, though it exhibits a notable preference for certain kinase families. It potently inhibits a range of serine/threonine and tyrosine kinases, with particularly high affinity for the Tropomyosin receptor kinase (Trk) family.[2] Its broad activity spectrum necessitates careful interpretation of experimental results, as observed cellular effects may be attributable to the inhibition of multiple kinase targets.

Data Presentation: Kinase Inhibition Profile of K252a

To elucidate the selectivity of K252a, the following table summarizes its inhibitory potency (IC50 and Ki values) against a panel of kinases. The data is compiled from various scientific publications and commercial datasheets.

| Kinase Target | Kinase Family | Parameter | Value (nM) | Reference(s) |

| TrkA (gp140trk) | Receptor Tyrosine Kinase | IC50 | 3 | [2][3] |

| TrkB | Receptor Tyrosine Kinase | IC50 | - | [2] |

| TrkC | Receptor Tyrosine Kinase | IC50 | - | [2] |

| Phosphorylase Kinase | Serine/Threonine Kinase | IC50 | 1.7 | [3][4] |

| CaM Kinase II | Serine/Threonine Kinase | IC50 | 1.8 - 270 | [3][4] |

| Protein Kinase C (PKC) | Serine/Threonine Kinase | IC50 | 32.9 - 470 | [3] |

| Myosin Light Chain Kinase (MLCK) | Serine/Threonine Kinase | Ki | 20 | |

| Protein Kinase A (PKA) | Serine/Threonine Kinase | IC50 | 140 | [3] |

| CHK1 | Serine/Threonine Kinase | % Inhibition @ 0.1µM | 99 | [5] |

| CHK2 | Serine/Threonine Kinase | % Inhibition @ 0.1µM | 86 | [5] |

| AMPK | Serine/Threonine Kinase | % Inhibition @ 0.1µM | 83 | [5] |

| BTK | Tyrosine Kinase | % Inhibition @ 0.1µM | 92 | [5] |

| CDK2/Cyclin A | Serine/Threonine Kinase | % Inhibition @ 0.1µM | 59 | [5] |

| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | - | No effect at µM concentrations | [2] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Receptor Tyrosine Kinase | - | No effect at µM concentrations | [2] |

| v-src | Tyrosine Kinase | - | No effect at µM concentrations | [2] |

| v-fms | Tyrosine Kinase | - | No effect at µM concentrations | [2] |

Note: A lower IC50/Ki value indicates higher potency. The variability in reported IC50 values can be attributed to different assay conditions (e.g., ATP concentration, substrate used).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of K252a.

In Vitro Kinase Activity Assays

These assays directly measure the ability of K252a to inhibit the enzymatic activity of purified kinases.

This traditional and robust method quantifies the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[6][7][8]

Principle: The kinase reaction is performed in the presence of [γ-32P]ATP. If the kinase is active, the 32P-labeled phosphate group is transferred to a peptide or protein substrate. The reaction mixture is then spotted onto a phosphocellulose filter paper, which binds the charged substrate but not the free [γ-32P]ATP. The amount of radioactivity on the filter is proportional to the kinase activity.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

Add the purified kinase to the buffer at a predetermined concentration.

-

Add the specific peptide or protein substrate to the buffer.

-

Prepare serial dilutions of K252a in DMSO and add to the reaction mixture (final DMSO concentration should be ≤1%). Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP mixture containing unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km for the specific kinase to accurately determine competitive inhibition.

-

Add the ATP mixture to the reaction tubes to start the reaction.

-

-

Incubation:

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by adding a small volume of phosphoric acid.

-

Spot a defined volume of each reaction mixture onto a P81 phosphocellulose filter paper.

-

-

Washing:

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone to dry the filter paper.

-

-

Quantification:

-

Measure the radioactivity on the filter paper using a scintillation counter or a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each K252a concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the K252a concentration and fitting the data to a sigmoidal dose-response curve.

-

This homogeneous assay is well-suited for high-throughput screening and measures the displacement of a fluorescent tracer from the kinase active site.[9][10][11]

Principle: A small fluorescently labeled molecule (tracer) that binds to the kinase's ATP-binding pocket is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase enzyme, its tumbling is restricted, leading to high fluorescence polarization. K252a, as a competitor for the ATP-binding site, will displace the tracer, causing a decrease in fluorescence polarization.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer suitable for FP assays.

-

Dilute the purified kinase and the fluorescent tracer to their optimized concentrations in the assay buffer.

-

-

Assay Plate Setup:

-

In a low-volume, black microplate, add serial dilutions of K252a. Include DMSO-only (no inhibition) and a known potent unlabeled inhibitor (maximum inhibition) controls.

-

-

Kinase and Inhibitor Incubation:

-

Add the diluted kinase to all wells.

-

Incubate the plate to allow K252a to bind to the kinase.

-

-

Tracer Addition and Competition:

-

Add the fluorescent tracer to all wells to initiate the competition.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

-

-

Data Analysis:

-

Convert the fluorescence polarization values to percentage inhibition.

-

Calculate the IC50 value as described for the radiometric assay.

-

Cell-Based Assays

These assays evaluate the effects of K252a on kinase activity within a cellular context.

This method is used to determine the effect of K252a on the autophosphorylation of TrkA in response to its ligand, Nerve Growth Factor (NGF).[12][13][14]

Principle: PC12 cells, which endogenously express TrkA, are treated with NGF to induce receptor dimerization and autophosphorylation on tyrosine residues. Pre-treatment with K252a will inhibit this phosphorylation. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated TrkA (p-TrkA) and total TrkA.

Protocol:

-

Cell Culture and Treatment:

-

Culture PC12 cells in appropriate media until they reach the desired confluency.

-

Starve the cells in low-serum media for several hours to reduce basal kinase activity.

-

Pre-incubate the cells with various concentrations of K252a or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with a specific concentration of NGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-TrkA overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total TrkA as a loading control.

-

Quantify the band intensities for p-TrkA and total TrkA.

-

Normalize the p-TrkA signal to the total TrkA signal for each sample.

-

Determine the concentration-dependent inhibition of NGF-induced TrkA phosphorylation by K252a.

-

This assay assesses the functional consequence of TrkA inhibition by K252a.[15][16][17]

Principle: NGF induces the differentiation of PC12 cells into a sympathetic neuron-like phenotype, characterized by the extension of neurites. This process is dependent on TrkA signaling. K252a's inhibition of TrkA will block this NGF-induced neurite outgrowth.

Protocol:

-

Cell Seeding:

-

Seed PC12 cells at a low density in collagen-coated multi-well plates.

-

-

Treatment:

-

Treat the cells with a constant concentration of NGF and varying concentrations of K252a. Include a no-NGF control and an NGF-only control.

-

-

Incubation:

-

Incubate the cells for an extended period (e.g., 48-72 hours) to allow for neurite extension.

-

-

Imaging and Analysis:

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth. This can be done by counting the percentage of cells with neurites longer than a certain length (e.g., twice the cell body diameter) or by using automated image analysis software to measure total neurite length per cell.

-

-

Data Analysis:

-

Plot the neurite outgrowth parameter against the K252a concentration to determine the inhibitory effect.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: K252a inhibits NGF-induced TrkA signaling.

Experimental Workflow Diagram

Caption: Workflow for a radiometric kinase assay.

References

- 1. K252a - Wikipedia [en.wikipedia.org]

- 2. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. Inhibitor | K252a | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]

- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. c-Jun N-terminal kinase in synergistic neurite outgrowth in PC12 cells mediated through P90RSK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

K252a's Effect on Neurotrophin Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K252a, an alkaloid isolated from the bacterium Nocardiopsis sp., is a potent and well-characterized inhibitor of a broad spectrum of protein kinases.[1] Its most notable activity lies in its profound inhibitory effect on the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors, making it an invaluable tool for studying neurotrophin signaling and a lead compound in the development of therapeutic agents for a variety of neurological and oncological conditions. This technical guide provides a comprehensive overview of K252a's mechanism of action, its impact on downstream signaling cascades, quantitative data on its kinase selectivity, and detailed protocols for key experimental procedures used to investigate its effects.

Mechanism of Action: Inhibition of Trk Receptor Tyrosine Kinases

Neurotrophins, a family of growth factors including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), play critical roles in the development, survival, and function of neurons. They exert their effects by binding to and activating their respective Trk receptors: TrkA for NGF, TrkB for BDNF and NT-4/5, and TrkC for NT-3. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain, initiating a cascade of downstream signaling events.

K252a acts as a potent, ATP-competitive inhibitor of the Trk receptor tyrosine kinases.[2] By binding to the ATP-binding pocket of the Trk kinase domain, K252a prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and subsequent activation. This blockade of Trk activation is the primary mechanism by which K252a disrupts neurotrophin signaling. K252a has been shown to be a potent inhibitor of the tyrosine protein kinase activity of the NGF receptor gp140trk, with an IC50 of 3 nM.[3][4] It also inhibits the kinase activity of the related neurotrophin receptors gp145trkB and gp145trkC.[4]

Impact on Downstream Neurotrophin Signaling Pathways

The activation of Trk receptors by neurotrophins triggers two major downstream signaling pathways that are crucial for neuronal survival and function: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. K252a, by inhibiting the initial Trk receptor activation, effectively blocks the propagation of signals through both of these critical cascades.[5][6]

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Upon Trk receptor activation, phosphorylated tyrosine residues serve as docking sites for adaptor proteins like Shc and IRS, which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits Akt (also known as Protein Kinase B) to the plasma membrane, leading to its activation. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis.

K252a's inhibition of Trk autophosphorylation prevents the recruitment and activation of PI3K, leading to a downstream blockade of Akt activation.[5] This has been demonstrated in various cell types, where K252a treatment prevents the NGF- or BDNF-induced phosphorylation of Akt.[5][7]

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway plays a critical role in neuronal differentiation, neurite outgrowth, and synaptic plasticity. Trk receptor activation leads to the recruitment of the adaptor protein Grb2 and the guanine nucleotide exchange factor SOS, which activates the small GTPase Ras. Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in gene expression necessary for neuronal function.

By blocking Trk activation, K252a effectively inhibits the entire MAPK/ERK signaling cascade.[8] This leads to a reduction in the phosphorylation of ERK and its downstream targets.

Caption: K252a inhibits neurotrophin signaling by blocking Trk receptor autophosphorylation.

Quantitative Data: Kinase Selectivity Profile of K252a

K252a is a broad-spectrum kinase inhibitor, but it exhibits a degree of selectivity, with particularly high potency against the Trk family of receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of K252a for various protein kinases, highlighting its preferential inhibition of Trk kinases.

| Kinase Target | IC50 (nM) | Reference |

| TrkA | 3 | [3][4][9][10] |

| TrkB | Inhibited | [4] |

| TrkC | Inhibited | [4] |

| Phosphorylase Kinase | 1.7 | [9] |

| Myosin Light Chain Kinase (MLCK) | 20 (Ki) | [11] |

| Protein Kinase C (PKC) | 32.9 - 470 | [9][11] |

| Protein Kinase A (PKA) | 140 | [9] |

| Ca2+/calmodulin-dependent kinase type II | 270 | [9] |

| Epidermal Growth Factor Receptor (EGFR) | >1000 (no effect) | [4] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | >1000 (no effect) | [4] |

| v-src | >1000 (no effect) | [4] |

| v-fms | >1000 (no effect) | [4] |

Note: "Inhibited" indicates that the source confirms inhibition but does not provide a specific IC50 value.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of K252a on neurotrophin signaling pathways.

Cell Culture and Treatment with K252a

Objective: To prepare primary neuronal cultures or cell lines for treatment with K252a to assess its impact on cell signaling and viability.

Materials:

-

Primary neurons (e.g., cortical or hippocampal neurons) or a suitable cell line (e.g., PC12, SH-SY5Y)

-

Appropriate cell culture medium and supplements

-

K252a stock solution (e.g., 1 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile culture plates or flasks

Protocol:

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for a specified period (e.g., 24-48 hours for cell lines, or until desired maturation for primary neurons).

-

K252a Preparation: Prepare working solutions of K252a by diluting the stock solution in a culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment:

-

For inhibition studies, pre-treat the cells with K252a or vehicle for a specific duration (e.g., 30-60 minutes) before adding the neurotrophin stimulus.

-

For long-term viability or differentiation assays, treat the cells with K252a or vehicle and incubate for the desired experimental period.

-

-

Neurotrophin Stimulation (if applicable): After the pre-treatment period, add the desired neurotrophin (e.g., NGF, BDNF) to the culture medium at the desired final concentration.

-

Incubation: Incubate the cells for the appropriate time depending on the downstream analysis (e.g., 5-30 minutes for signaling pathway analysis, 24-72 hours for viability assays).

Western Blot Analysis of Neurotrophin Signaling Proteins

Objective: To detect changes in the phosphorylation status and total protein levels of key components of the neurotrophin signaling pathways following K252a treatment.

Caption: A typical workflow for analyzing protein phosphorylation by Western blot.

Materials:

-

Treated cells (from Protocol 4.1)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Trk, anti-total-Trk, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Wash the treated cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.[3]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[12][13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands can be quantified using appropriate software.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of K252a on the kinase activity of a specific Trk receptor.

Materials:

-

Recombinant purified Trk kinase domain

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

K252a in various concentrations

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

-

Kinase reaction buffer

-

Method for detecting substrate phosphorylation (e.g., scintillation counting, ELISA, fluorescence-based assay)

Protocol:

-

Reaction Setup: In a microplate, combine the recombinant Trk kinase, the specific substrate, and different concentrations of K252a in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Terminate Reaction: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Detection: Measure the amount of phosphorylated substrate using the chosen detection method.

-

Data Analysis: Plot the kinase activity against the concentration of K252a to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of K252a on the viability and proliferation of cells.

Materials:

-

Cells treated with K252a (from Protocol 4.1) in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

MTT Addition: After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][15][16][17]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7][15][16][17]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][15][16][17]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control.

Conclusion

K252a remains a cornerstone tool for neurobiology and cancer research due to its potent inhibition of Trk receptor tyrosine kinases. Its ability to effectively block the downstream PI3K/Akt and MAPK/ERK signaling pathways provides a powerful means to dissect the complex roles of neurotrophins in various physiological and pathological processes. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the multifaceted effects of K252a and to further explore the therapeutic potential of targeting neurotrophin signaling. As with any kinase inhibitor, careful consideration of its selectivity profile is crucial for the accurate interpretation of experimental results.

References

- 1. ulab360.com [ulab360.com]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. stratech.co.uk [stratech.co.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. K252a | Cell Signaling Technology [cellsignal.com]

- 10. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. ptglab.com [ptglab.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. researchhub.com [researchhub.com]

- 17. merckmillipore.com [merckmillipore.com]

The Role of K252a in Blocking Nerve Growth Factor (NGF) Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerve Growth Factor (NGF) is a well-characterized neurotrophin essential for the survival, differentiation, and maintenance of sensory and sympathetic neurons. Its signaling is primarily mediated through the high-affinity Tropomyosin receptor kinase A (TrkA). Dysregulation of the NGF-TrkA signaling axis has been implicated in various pathological conditions, including chronic pain and cancer, making it a critical target for therapeutic intervention. K252a, a staurosporine analog isolated from the soil fungus Nocardiopsis sp., has emerged as a potent inhibitor of this pathway. This technical guide provides an in-depth analysis of the mechanism of action of K252a, its effects on downstream signaling cascades, and detailed experimental protocols for its application in research and drug development.

Introduction to NGF/TrkA Signaling

NGF initiates its cellular effects by binding to the TrkA receptor, a receptor tyrosine kinase.[1] This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain of TrkA.[1] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:

-

Ras/MAPK Pathway: This cascade is crucial for neuronal differentiation, neurite outgrowth, and gene expression.[2]

-

PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.[3]

-

PLCγ Pathway: Activation of Phospholipase Cγ (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation.[2]

The coordinated activation of these pathways ultimately dictates the diverse biological responses to NGF.

K252a: Mechanism of Action

K252a is a potent, cell-permeable, and reversible inhibitor of the Trk family of receptor tyrosine kinases, including TrkA, TrkB, and TrkC.[4] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of the TrkA receptor.[1] By occupying the ATP-binding pocket, K252a effectively prevents the autophosphorylation of the TrkA receptor, which is the critical initial step in the NGF signaling cascade.[5][6] This blockade of TrkA autophosphorylation consequently inhibits the activation of all downstream signaling pathways.[7]

While highly potent against Trk receptors, it is important to note that at higher concentrations, K252a can exhibit broader kinase inhibitory activity, affecting other kinases such as Protein Kinase C (PKC) and Protein Kinase A (PKA).[8][9]

Quantitative Data: Inhibitory Profile of K252a

The inhibitory potency of K252a against various kinases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.

| Target Kinase | IC50 Value (nM) | Reference |

| TrkA | 3 | [4][8] |

| TrkB | Varies | [4] |

| TrkC | Varies | [4] |

| Protein Kinase C (PKC) | 32.9 - 470 | [7][8] |

| Protein Kinase A (PKA) | 140 | [7][8] |

| Ca2+/calmodulin-dependent kinase type II | 270 | [8] |

| Phosphorylase Kinase | 1.7 | [7][8] |

Experimental Protocols

Inhibition of TrkA Autophosphorylation in PC12 Cells

This protocol describes a method to assess the inhibitory effect of K252a on NGF-induced TrkA autophosphorylation in the rat pheochromocytoma (PC12) cell line, a widely used model for studying neuronal differentiation.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

K252a

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TrkA antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody for western blotting

-

Protein A/G agarose beads

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture PC12 cells to 80-90% confluency.

-

Serum-starve the cells for 2-4 hours prior to treatment.

-

Pre-treat cells with desired concentrations of K252a (e.g., 0.1-1 µM) for 30-60 minutes.[7]

-

Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 5-15 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysates by centrifugation.

-

-

Immunoprecipitation of TrkA:

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with an anti-phosphotyrosine primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence-based detection system.

-

To confirm equal loading, the membrane can be stripped and re-probed with a total anti-TrkA antibody.

-